![molecular formula C17H31NO4 B14397442 Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate CAS No. 89760-46-3](/img/structure/B14397442.png)
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate typically involves the reaction of tert-butyl N-(2-oxoethyl)carbamate with an appropriate alkene under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an aqueous medium . Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. These systems allow for precise control over reaction conditions, leading to more consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate involves the cleavage of the Boc protecting group under acidic conditions. This reaction is typically facilitated by strong acids such as trifluoroacetic acid, which protonates the carbonyl oxygen, leading to the formation of a resonance-stabilized intermediate. The resulting carbocation undergoes elimination, releasing carbon dioxide and forming the free amine .
Comparación Con Compuestos Similares
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate can be compared with other similar compounds, such as:
2-[(tert-Butoxycarbonyl)amino]ethyl methacrylate: This compound also contains a Boc-protected amino group and is used in polymer synthesis.
tert-Butyl N-(2-oxoethyl)carbamate: This compound is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
89760-46-3 |
|---|---|
Fórmula molecular |
C17H31NO4 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]dec-9-enoate |
InChI |
InChI=1S/C17H31NO4/c1-6-8-9-10-11-12-13-14(15(19)21-7-2)18-16(20)22-17(3,4)5/h6,14H,1,7-13H2,2-5H3,(H,18,20) |
Clave InChI |
YJVHQMHFGPORRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCCCCC=C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



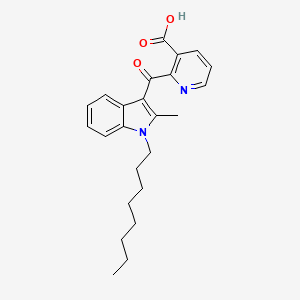
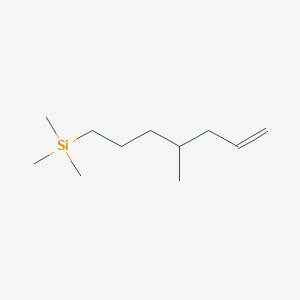
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)
![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
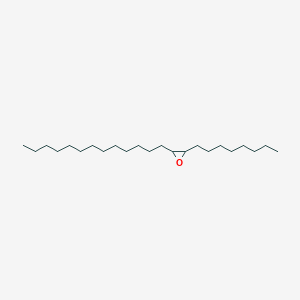
![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)



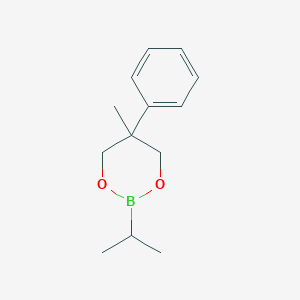
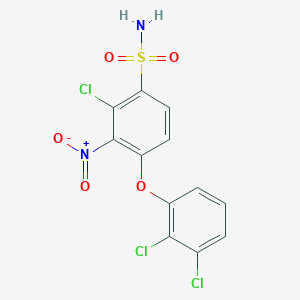
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
